4-Nitro-D-phenylalanine hydrate
Beschreibung
4-Nitro-D-phenylalanine hydrate (CAS: 56613-61-7) is a chiral, non-proteinogenic amino acid derivative characterized by a nitro group (-NO₂) at the para position of the phenyl ring and a D-configuration at the α-carbon. Its molecular formula is C₉H₁₀N₂O₅·H₂O (hydrated form), with a molecular weight of 228.20 g/mol . This compound is synthesized via nitration of D-phenylalanine using concentrated nitric and sulfuric acids, followed by neutralization and crystallization . It is widely utilized in peptide synthesis, chiral catalysis, and biochemical research due to its enantiomeric specificity and stability .
Key physical properties include:
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZDHJRNUIXKLU-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)[N+](=O)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Chirality and Biochemical Activity
- The D- and L-enantiomers of 4-nitro-phenylalanine exhibit opposite optical rotations but identical melting points and solubility profiles. This enantiomeric pair is critical for studying stereospecific interactions in enzyme binding and peptide folding .
- Example : In peptide antibiotics, substitution with D-4-nitro-phenylalanine enhances resistance to proteolytic degradation compared to L-forms .
Substituent Position and Reactivity
- 4-Nitro vs. The para-nitro group in 4-nitro-D-phenylalanine increases electron-withdrawing effects, altering pKa values (α-COOH ≈ 1.8; α-NH₂ ≈ 8.9) compared to unmodified phenylalanine .
Halogenated Analogues
- 4-Fluoro-D-phenylalanine HCl lacks the nitro group but shares structural similarity.
Q & A
Q. Q1. What are the critical parameters for synthesizing 4-Nitro-D-phenylalanine hydrate with high enantiomeric purity?
Methodological Answer :
- Chiral Resolution : Use enzymatic kinetic resolution (e.g., nitrilase or acylase) to separate D- and L-enantiomers .
- Protection/Deprotection : Protect the amino group with Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) during nitration of phenylalanine derivatives to avoid side reactions .
- Hydration Control : Monitor water content during crystallization to stabilize the hydrate form, as anhydrous forms may dominate under low-humidity conditions .
Q. Q2. How should researchers characterize the hydrate form of 4-Nitro-D-phenylalanine?
Methodological Answer :
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify dehydration events (e.g., endothermic peaks near 100–150°C) and confirm hydrate stability .
- Spectroscopy : Employ ATR-FTIR to detect O–H stretching (3200–3600 cm⁻¹) and bending (1640 cm⁻¹) vibrations specific to water molecules in the hydrate lattice .
- X-ray Diffraction (XRD) : Compare experimental XRD patterns with known hydrate/anhydrate crystal structures to verify phase purity .
Q. Q3. What storage conditions are optimal for preserving 4-Nitro-D-phenylalanine hydrate stability?
Methodological Answer :
- Moisture Control : Store in airtight containers with desiccants (e.g., silica gel) to prevent deliquescence or unintended dehydration .
- Temperature : Maintain at 2–8°C to slow degradation; avoid freeze-thaw cycles that may disrupt crystal structure .
- Light Sensitivity : Protect from UV exposure, as nitro groups are prone to photochemical reduction .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported melting points for 4-Nitro-D-phenylalanine hydrate?
Methodological Answer :
- Purity Verification : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to confirm chemical purity (>97%) and rule out anhydrate contamination .
- Hydrate Confirmation : Compare experimental melting points (e.g., 245–251°C for the L-isomer monohydrate ) with D-isomer literature. If discrepancies persist, re-evaluate hydration stoichiometry via Karl Fischer titration .
Q. Q5. What mechanisms explain the hydrate’s stability under varying environmental conditions?
Methodological Answer :
- Hydrate Morphology : Patchy hydrate saturation in crystalline matrices can alter mechanical stability; use nanoindentation or AFM to assess localized mechanical properties .
- Surface Interactions : Low surface energy substrates (e.g., polytetrafluoroethylene) reduce hydrate adhesion, minimizing structural degradation during handling .
Q. Q6. How does the nitro group influence peptide synthesis applications of 4-Nitro-D-phenylalanine hydrate?
Methodological Answer :
- Functionalization : The nitro group serves as a precursor for reduction to amino groups, enabling post-synthetic modifications (e.g., bioconjugation via Staudinger ligation) .
- Steric Effects : In solid-phase peptide synthesis (SPPS), the nitro group’s bulkiness may require optimized coupling reagents (e.g., HATU over HOBt) to avoid incomplete reactions .
Q. Q7. What advanced techniques validate enantiomeric purity in synthesized 4-Nitro-D-phenylalanine hydrate?
Methodological Answer :
- Chiral HPLC : Use a Chirobiotic T column (aqueous mobile phase, pH 4.0) to resolve D/L enantiomers; compare retention times with standards .
- Optical Rotation : Measure specific rotation (e.g., [α]D²⁵ = +6.8° for L-isomer monohydrate in 3M HCl ); deviations >2° indicate enantiomeric contamination .
Key Research Recommendations
- Synthesis : Explore biocatalytic routes (e.g., engineered nitrilases) for greener enantioselective synthesis .
- Hydrate Dynamics : Investigate hydrate-anhydrate phase transitions under controlled humidity using in situ XRD .
- Applications : Leverage the nitro group for click chemistry in peptide-drug conjugates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
